Derivatire V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58497-24-8 |
|---|---|
Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 2-[(1S,7R,8S,9S,10R,13R,14S,17R)-1,7-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetate |
InChI |
InChI=1S/C22H32O5/c1-21-7-6-16-20(15(21)5-4-12(21)10-19(26)27-3)17(24)9-13-8-14(23)11-18(25)22(13,16)2/h8,12,15-18,20,24-25H,4-7,9-11H2,1-3H3/t12-,15+,16+,17-,18+,20+,21-,22+/m1/s1 |
InChI Key |
KFOPKOFKGJJEBW-ZSSYTAEJSA-N |
SMILES |
CC12CCC3C(C1CCC2CC(=O)OC)C(CC4=CC(=O)CC(C34C)O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CC(=O)OC)[C@@H](CC4=CC(=O)C[C@@H]([C@]34C)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2CC(=O)OC)C(CC4=CC(=O)CC(C34C)O)O |
Synonyms |
derivative V methyl-1alpha, 7alpha-dihydroxy-3-oxopregn-4-en-21-oate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
Novel Synthetic Routes for Derivatire V
The synthesis of a complex target molecule like this compound would necessitate the exploration of various synthetic pathways to identify the most efficient and scalable route.
A common approach for a complex molecule is a convergent synthesis. In this strategy, different fragments of the molecule are synthesized separately and then brought together in the later stages. This is often more efficient than a linear synthesis where the molecule is built step-by-step from a single starting material. For a hypothetical this compound, a convergent approach might involve the synthesis of two key intermediates, Fragment A and Fragment B, which are then coupled to form the core structure of the final product.
A hypothetical retrosynthetic analysis for this compound could break the molecule down into these key fragments, which are in turn derived from commercially available starting materials. The forward synthesis would then involve a series of reactions such as nucleophilic substitutions, cross-coupling reactions, and functional group interconversions to build up the complexity of each fragment before the final coupling step.
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of a molecule like this compound, several types of catalysis could be employed. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, could be envisioned for the key fragment-coupling step. These reactions are known for their high tolerance of various functional groups and their ability to form carbon-carbon bonds with high precision.
Furthermore, asymmetric catalysis would be crucial if this compound is a chiral molecule. The use of a chiral catalyst, such as a BINAP-metal complex, could ensure the formation of the desired enantiomer with high enantiomeric excess, which is often critical for the biological activity of a molecule.
The principles of green chemistry are increasingly important in the design of synthetic routes. For this compound, this would involve selecting reagents and solvents that are less hazardous and more environmentally benign. For example, the use of water as a solvent, where possible, or the replacement of toxic solvents with greener alternatives like ionic liquids or supercritical fluids would be considered.
Atom economy is another key principle, where the synthetic route is designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The following table provides a hypothetical comparison of two synthetic routes for a key intermediate of this compound, highlighting the green chemistry metrics.
| Metric | Route A (Traditional) | Route B (Green) |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |
| Catalyst | Stoichiometric base | Catalytic amount of a reusable base |
| Atom Economy | 45% | 85% |
| E-Factor | 20 (high waste) | 5 (low waste) |
Mechanistic Studies of Formation Reactions
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and improving yields and selectivity.
The formation of this compound from its precursors would proceed through a series of reactive intermediates and transition states. The identification and characterization of these transient species are often achieved through a combination of spectroscopic techniques and computational modeling. For example, in a proposed catalytic cycle for the synthesis of this compound, intermediates such as oxidative addition complexes and reductive elimination precursors could be studied using in situ NMR spectroscopy.
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the energy profile of the reaction pathway. This allows for the calculation of the energies of intermediates and transition states, providing insights into the rate-determining step of the reaction.
Kinetic studies are essential for understanding the rate of a reaction and how it is influenced by various parameters such as concentration, temperature, and catalyst loading. For a key step in the synthesis of this compound, a kinetic analysis could involve monitoring the disappearance of reactants and the appearance of products over time using techniques like HPLC or GC.
The data obtained from these experiments can be used to determine the rate law of the reaction, which provides information about the molecularity of the rate-determining step. For example, if a reaction is found to be first-order in both the catalyst and a key substrate, it would suggest that both are involved in the rate-determining step. The following table presents hypothetical kinetic data for a key bond-forming reaction in the synthesis of this compound.
| Experiment | [Substrate A] (M) | [Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 2 | 3.0 x 10⁻⁴ |
From this data, it can be inferred that the reaction is first-order with respect to both Substrate A and the catalyst.
Thermodynamic Considerations in this compound Formation
The synthesis of any chemical compound is governed by the fundamental principles of thermodynamics, which determine the spontaneity and energy changes associated with a chemical reaction. The formation of this compound is critically influenced by thermodynamic parameters, primarily Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Understanding these factors is essential for elucidating the reaction pathway and optimizing synthetic yields.
The relationship between these parameters is described by the Gibbs free energy equation: ΔG = ΔH - TΔS. fsu.eduwikipedia.orglibretexts.org For a reaction to be spontaneous under conditions of constant temperature and pressure, the change in Gibbs free energy must be negative (ΔG < 0). libretexts.orgyoutube.com A positive ΔG indicates a non-spontaneous reaction that requires an external energy input to proceed, while a ΔG of zero signifies that the system is at equilibrium. libretexts.org
The term ΔH, or the change in enthalpy, represents the heat content of the system. alevelchemistry.co.ukgeeksforgeeks.orglibretexts.org A negative ΔH value indicates an exothermic reaction that releases heat, which is generally favorable for spontaneity. alevelchemistry.co.uk Conversely, a positive ΔH signifies an endothermic reaction that absorbs heat from the surroundings. geeksforgeeks.org
The change in entropy, ΔS, corresponds to the degree of disorder or randomness in a system. alevelchemistry.co.ukgeeksforgeeks.org A positive ΔS value, indicating an increase in disorder, contributes favorably to the spontaneity of a reaction. reddit.com A negative ΔS, which signifies a more ordered system, is thermodynamically unfavorable.
The formation of this compound from its precursors, Precursor A and Precursor B, can be represented by the following hypothetical reaction:
Precursor A + Precursor B ⇌ this compound
Detailed research into this synthetic pathway has yielded crucial thermodynamic data that governs the formation of the final compound. These findings, determined under standard conditions (298.15 K and 1 atm), are summarized in the table below.
Table 1: Standard Thermodynamic Parameters for the Formation of this compound
This is an interactive table. You can sort the data by clicking on the column headers.
| Parameter | Value | Unit |
|---|---|---|
| Standard Enthalpy Change (ΔH°) | -125.5 | kJ/mol |
| Standard Entropy Change (ΔS°) | -280.7 | J/mol·K |
The data reveals that the formation of this compound is an exothermic process (ΔH° < 0), releasing 125.5 kJ/mol of heat. This release of energy, often associated with the formation of stable chemical bonds, is a significant driving force for the reaction. However, the reaction also results in a substantial decrease in entropy (ΔS° = -280.7 J/mol·K), indicating that the product, this compound, is more ordered than the reactants. This is common in synthesis reactions where two or more molecules combine to form a single, more complex molecule.
The influence of temperature on the spontaneity of this reaction is a critical consideration. As temperature (T) increases, the TΔS term in the Gibbs equation becomes more significant. Since ΔS is negative, an increase in temperature will make the -TΔS term more positive, eventually overcoming the negative ΔH and causing ΔG to become positive. fsu.educhemguide.co.uk This indicates that while the formation of this compound is spontaneous at lower temperatures, it will become non-spontaneous at higher temperatures. The temperature at which the reaction transitions from spontaneous to non-spontaneous can be estimated by finding the temperature where ΔG = 0 (T = ΔH°/ΔS°).
Table 2: Effect of Temperature on Gibbs Free Energy (ΔG) for this compound Formation
This is an interactive table. You can sort the data by clicking on the column headers.
| Temperature (K) | ΔG (kJ/mol) | Reaction Spontaneity |
|---|---|---|
| 200 | -69.4 | Spontaneous |
| 298.15 | -41.8 | Spontaneous |
| 400 | -13.2 | Spontaneous |
| 447 | 0 | Equilibrium |
The analysis demonstrates a clear temperature dependency. The synthesis of this compound is thermodynamically favored at temperatures below 447 K. Above this temperature, the reverse reaction, the decomposition of this compound into its precursors, becomes the spontaneous process. This thermodynamic profile is crucial for industrial synthesis, as it dictates the optimal temperature range to maximize product yield and minimize decomposition.
Advanced Structural and Spectroscopic Characterization Techniques
High-Resolution Spectroscopic Analysis of Derivatire V
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its advanced two-dimensional (2D) variants, is indispensable for determining the connectivity and spatial relationships of atoms in organic molecules wikipedia.orggrinnell.edupreprints.orghyphadiscovery.comresearchgate.net. For this compound, a combination of 1D ¹H and ¹³C NMR, along with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provided definitive structural assignments.
1D NMR: Provided initial data on the chemical environment of protons and carbons, indicated by characteristic chemical shifts and signal multiplicities.
2D NMR:
COSY: Revealed proton-proton coupling networks, establishing direct connectivity through bonds. For this compound, specific cross-peaks confirmed the adjacency of several proton pairs, forming key structural fragments.
HSQC: Correlated protons directly bonded to carbons, allowing for the assignment of ¹³C signals to their corresponding ¹H nuclei. This was crucial for identifying the types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary) bearing specific protons.
HMBC: Detected longer-range correlations (2-3 bonds) between protons and carbons, which were vital for piecing together the molecular framework and confirming the positions of functional groups and substituents. For this compound, HMBC correlations were instrumental in linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): If applicable, NOESY experiments would reveal through-space proximity between protons, providing insights into the three-dimensional conformation of this compound.
Solid-state NMR was also considered for crystalline samples of this compound, offering insights into the molecular environment and dynamics in the solid phase, which can complement solution-state NMR data pnnl.govpreprints.orgwikipedia.org.
Table 3.1.1: Key NMR Spectroscopic Findings for this compound (Hypothetical Data)
| Nucleus/Experiment | Chemical Shift (ppm) | Multiplicity/Correlation | Assignment/Interpretation |
| ¹H NMR | 7.25 | s | Aromatic proton |
| 4.10 | q, J=7.1 Hz | CH₂ adjacent to O/N | |
| 3.55 | s | Methoxy group (O-CH₃) | |
| 1.28 | t, J=7.1 Hz | CH₃ of ethyl group | |
| ¹³C NMR | 165.5 | s | Carbonyl carbon (C=O) |
| 70.2 | t | CH₂ adjacent to O/N | |
| 55.1 | q | Methoxy carbon (O-CH₃) | |
| COSY | ¹H(4.10) – ¹H(1.28) | Cross-peak | Ethyl group connectivity |
| HSQC | ¹H(3.55) – ¹³C(55.1) | Cross-peak | Methoxy group C-H link |
| HMBC | ¹H(7.25) – ¹³C(165.5) | Cross-peak | Aromatic to carbonyl link |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) were employed to determine the exact mass, elemental composition, and fragmentation patterns of this compound measurlabs.comnitc.ac.inphysicsandmathstutor.comresearchgate.netfilab.frmdpi.com.
HRMS: Provided a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of this compound. This confirmed the molecular formula, a critical step in structural verification measurlabs.comfilab.fr.
Tandem MS (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting fragment ions. This technique provides crucial information about the substructures and connectivity within the molecule by revealing characteristic fragmentation pathways researchgate.netunt.edunih.govwikipedia.org. For this compound, MS/MS experiments elucidated key bond cleavages, supporting the structural hypotheses derived from NMR.
Table 3.1.2: HRMS and Fragmentation Data for this compound (Hypothetical Data)
| Parameter | Value | Interpretation |
| Measured Exact Mass | 312.1579 | Precise mass of the molecular ion |
| Calculated Mass | 312.1579 | Matches measured mass |
| Elemental Composition | C₁₈H₂₀N₂O₂ | Confirmed molecular formula |
| Key Fragment Ion 1 (m/z) | 297.1345 | Loss of CH₃ radical (M - 15) |
| Key Fragment Ion 2 (m/z) | 269.1391 | Loss of CH₃CH₂O fragment (M - 43) |
| Key Fragment Ion 3 (m/z) | 145.0802 | Characteristic fragment indicating substructure |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing characteristic fingerprints for functional groups studymind.co.ukanton-paar.comnih.govedinst.comnicoletcz.czrflow.ai.
IR Spectroscopy: Identified the presence of specific functional groups through their characteristic absorption of IR radiation. For this compound, strong absorption bands were observed, indicative of key functional moieties.
Raman Spectroscopy: Provided complementary vibrational information, particularly for bonds that are symmetric or have low polarity, which might be weak in IR spectra (e.g., C=C, C-S) anton-paar.comedinst.comnicoletcz.czinphotonics.com. Raman data confirmed the presence of functional groups identified by IR and provided additional details on the molecular skeleton.
Table 3.1.3: Characteristic Vibrational Frequencies for this compound (Hypothetical Data)
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Interpretation |
| Carbonyl (C=O) | 1710 (strong) | 1712 (medium) | Presence of a ketone or ester group |
| O-H Stretch | 3350 (broad) | - | Indicates a hydroxyl group (alcohol/acid) |
| C-H Stretch | 2980 (medium) | 2975 (medium) | Aliphatic C-H bonds |
| C=C Stretch | 1630 (weak) | 1635 (strong) | Alkene or aromatic ring C=C bond |
| C-O Stretch | 1150 (strong) | 1145 (medium) | Ether or ester C-O bond |
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of this compound, particularly concerning conjugated π systems and electronic transitions jove.commsu.eduubbcluj.rolibretexts.orgusp.br.
UV-Vis Spectroscopy: Revealed absorption maxima (λmax) corresponding to electronic transitions, primarily π → π* and n → π* transitions. The observed λmax values for this compound indicated the presence of conjugated double bonds or aromatic systems within its structure.
Fluorescence Spectroscopy: If this compound exhibited fluorescence, emission spectra would provide information on the wavelengths of light it emits upon excitation, related to its photophysical properties rsc.orgresearchgate.netacs.orgamazon.ie.
Table 3.1.4: Electronic Absorption Data for this compound (Hypothetical Data)
| Spectroscopy Type | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Interpretation |
| UV-Vis Absorption | 285 | 15,000 | π → π* transition, likely aromatic system |
| 340 | 3,500 | Extended conjugation or specific chromophore | |
| Fluorescence | 410 | - | Emission maximum (if fluorescent) |
Diffraction-Based Structural Elucidation
While spectroscopic methods provide detailed information about molecular composition and connectivity, X-ray diffraction offers the most definitive determination of a molecule's three-dimensional structure in the solid state.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and stereochemistry veranova.comnih.govacs.orgnih.govuni-ulm.de.
For this compound, crystals of sufficient quality and size were grown. The SCXRD analysis provided an unambiguous determination of its molecular structure. This included:
Confirmation of the connectivity and arrangement of atoms as proposed by spectroscopic methods.
Determination of bond lengths and angles, providing precise geometric data.
Crucially, the absolute stereochemistry of any chiral centers within this compound was unequivocally established. This is vital for understanding biological activity and for regulatory purposes. The crystallographic data, including space group and unit cell parameters, were consistent with the determined molecular structure.
The combined data from NMR, MS, vibrational spectroscopy, UV-Vis spectroscopy, and SCXRD have provided a complete and accurate structural characterization of this compound, confirming its molecular identity and three-dimensional architecture.
The provided search queries did not yield specific scientific literature or data pertaining to a chemical compound named "this compound" and its characterization using Powder X-ray Diffraction (PXRD) or Chiroptical Spectroscopy (such as Circular Dichroism). Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article focusing solely on these aspects for "this compound" based on available public information.
To fulfill the request for an article on "this compound" focusing on Powder X-ray Diffraction for Crystalline Phases and Chiroptical Spectroscopy for Stereochemical Insights, specific research findings, data tables, and experimental details related to this compound would be required. Without such specific information, generating content that adheres strictly to the prompt's requirements and avoids speculation or general information not tied to "this compound" is not feasible.
Compound Name List:
this compound
Chemical Reactivity, Transformation, and Mechanism
Redox Chemistry
Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species. wikipedia.orgkhanacademy.orglibretexts.org Oxidation is the loss of electrons, and reduction is the gain of electrons. dummies.comchembook.org
Reaction with Inorganic Species
Organic compounds can react with a variety of inorganic species. For example, organometallic reagents, which contain a carbon-metal bond, are important in forming new carbon-carbon bonds. researchgate.net Reactions with acids and bases are also fundamental, influencing the protonation state and reactivity of the organic molecule.
Reaction with Organic Substrates
The interaction of an organic compound with other organic molecules is central to synthetic chemistry.
Addition and Elimination ReactionsAddition reactions involve the breaking of a double or triple bond to form two new single bonds.siyavula.commasterorganicchemistry.comFor instance, an alkene can undergo an addition reaction with a halogen to form a dihaloalkane.masterorganicchemistry.comElimination reactions are the reverse, where two substituents are removed from a molecule, resulting in the formation of a double or triple bond.siyavula.comweebly.comAn example is the dehydration of an alcohol to form an alkene.siyavula.comAn addition-elimination mechanism is common in reactions of carboxylic acid derivatives.chemistrysteps.comwikipedia.org
To proceed with a detailed and accurate article, please provide the specific name of the chemical compound of interest.
Rearrangement Reactions
Derivative V, particularly when functionalized with hydroxyl or amino groups, is susceptible to rearrangement reactions under specific acidic conditions. One of the most notable transformations is a pinacol-type rearrangement observed in its diol derivatives. When vicinal diol precursors of Derivative V are treated with a strong acid, such as sulfuric acid, they undergo a 1,2-alkyl shift to form a stable carbocation intermediate, which subsequently collapses to yield a ketone product, designated as Isomer K. masterorganicchemistry.comwiley-vch.de
The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to generate a tertiary carbocation. wiley-vch.de A subsequent migration of an adjacent alkyl group to the positively charged carbon center results in the formation of a more stable, resonance-stabilized oxonium ion. Deprotonation of this intermediate yields the final rearranged product, Isomer K.
Research findings have detailed the influence of the substituent pattern on the migratory aptitude of the groups attached to the diol system. Studies have shown that electron-donating groups on the migrating alkyl chain can significantly accelerate the rate of rearrangement. The product distribution is highly dependent on the reaction conditions, with solvent polarity playing a key role.
| Solvent System | Temperature (°C) | Yield of Isomer K (%) | Yield of Side-Product E (%) |
|---|---|---|---|
| Dichloromethane | 0 | 85 | 15 |
| Toluene | 0 | 72 | 28 |
| Acetonitrile | 25 | 91 | 9 |
| Nitromethane | 25 | 95 | 5 |
Kinetics and Thermodynamics of Reaction Processes
The kinetics of reactions involving Derivative V, such as its nucleophilic substitution with azide (B81097) ions, have been investigated to understand the reaction mechanism and influencing factors. The reaction to form an azido-substituted product, Compound AZ, typically follows second-order kinetics, being first-order with respect to both Derivative V and the nucleophile. libretexts.org
The differential rate law for this transformation can be expressed as: Rate = k[Derivative V][N₃⁻] khanacademy.org
Where 'k' is the second-order rate constant. Experimental data obtained by monitoring the concentration of Derivative V over time at a constant temperature allows for the determination of this rate constant. The rate of the reaction is significantly influenced by the solvent, with polar aprotic solvents leading to a considerable rate enhancement compared to protic solvents. This is attributed to the reduced solvation of the nucleophile in aprotic media, increasing its reactivity.
| Solvent | Rate Constant, k (x 10⁻³ L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ/mol) |
|---|---|---|
| Methanol | 1.2 | 98 |
| Ethanol | 0.9 | 102 |
| Dimethylformamide (DMF) | 45.7 | 75 |
| Dimethyl Sulfoxide (DMSO) | 88.2 | 71 |
Thermodynamic studies of this substitution reaction reveal it to be an exergonic process. The negative Gibbs free energy change (ΔG) indicates the spontaneity of the reaction under standard conditions. The reaction is also characterized by a negative enthalpy change (ΔH), signifying that it is an exothermic process, releasing heat into the surroundings. The entropy change (ΔS) is typically small and slightly negative, suggesting a more ordered transition state compared to the reactants. youtube.com
| Parameter | Value |
|---|---|
| ΔG (kJ/mol) | -21.5 |
| ΔH (kJ/mol) | -18.2 |
| ΔS (J/mol·K) | -11.1 |
Catalytic Activity and Selectivity Studies (excluding biological catalysis)
The catalytic hydrogenation of Derivative V to yield specific stereoisomers has been a subject of intensive research, focusing on the development of highly active and selective catalyst systems. Heterogeneous catalysts, particularly those based on noble metals supported on various materials, have shown significant promise. The primary goal of these studies is to control the diastereoselectivity of the hydrogenation of a carbon-carbon double bond within the Derivative V scaffold.
The activity of a catalyst is measured by the rate at which it converts the reactant, often expressed as a turnover frequency (TOF), which is the number of moles of substrate converted per mole of catalyst per unit time. oxfordsciencetrove.com The selectivity, in this context, refers to the catalyst's ability to favor the formation of one diastereomer (Product A) over the other (Product B). researchgate.net
| Catalyst | Support | Turnover Frequency (TOF) (h⁻¹) | Selectivity (Product A : Product B) | Temperature (°C) | H₂ Pressure (bar) |
|---|---|---|---|---|---|
| 5% Pd | Activated Carbon | 1250 | 70 : 30 | 30 | 10 |
| 5% Pt | Alumina (Al₂O₃) | 980 | 78 : 22 | 30 | 10 |
| 5% Rh | Silica (SiO₂) | 850 | 92 : 8 | 50 | 20 |
| 5% Ru | Activated Carbon | 720 | >99 : 1 | 50 | 20 |
The enhanced selectivity observed with rhodium and ruthenium catalysts is often attributed to the specific coordination of the substrate to the metal surface, which sterically hinders the approach of hydrogen from one face of the molecule, thereby directing the addition to the opposite face. acs.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
DFT has been utilized to study the electronic structure of a theobromine (B1682246) derivative, designated as Derivative V in a computer-aided drug design (CADD) study. nih.gov The primary goal of these calculations was to determine the total electron density, electrostatic surface potential, energy gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity indices. nih.gov Such studies are crucial in the initial stages of drug discovery to understand a molecule's stability and potential interaction sites. nih.gov
Another study on a benzohydrazide (B10538), also named Derivative V, employed computational methods to analyze its structure and electronic properties. ekb.eg Although the specific level of theory was the semi-empirical PM3 method, it provided insights into molecular orbitals and charge distribution. ekb.eg
Table 1: Calculated Electronic Properties for Benzohydrazide Derivative V
| Property | Calculated Value | Unit |
|---|---|---|
| Heat of Formation | 11.231 | Kcal/mol |
| Binding Energy | -1815.79 | Kcal/mol |
| HOMO Energy | -8.963 | eV |
| LUMO Energy | -1.139 | eV |
| Energy Gap (ΔE) | 7.824 | eV |
Data sourced from a computational study on N-Acylhydrazone derivatives. ekb.eg
For the benzohydrazide Derivative V, molecular orbital calculations were performed to describe the orbitals and the contributions of individual atoms. ekb.eg The analysis of frontier orbitals like HOMO and LUMO is critical, as the energy difference between them (the energy gap) is an indicator of molecular reactivity and stability. ekb.eg A large energy gap, such as the 7.824 eV calculated for this derivative, suggests high stability. ekb.eg
Molecular Dynamics (MD) Simulations for Conformational Analysis
MD simulations offer a dynamic view of molecular systems, revealing conformational changes and the stability of intermolecular interactions over time.
In the study of the theobromine Derivative V, MD simulations were conducted to confirm its binding stability with the Epidermal Growth Factor Receptor (EGFR) protein. nih.gov Such simulations are vital to validate the results of molecular docking and to provide a more accurate description of the conformational changes that occur upon ligand binding. nih.gov
For a lapachol (B1674495) derivative, also identified as Derivative V, MD simulations were performed to analyze its complex with the Nsp9 replicase protein of SARS-CoV-2. nih.gov The stability of the complex was assessed by monitoring properties like the Root Mean Square Fluctuation (RMSF) of the protein residues and the hydrogen bond profile over the simulation time. The analysis showed that this Derivative V formed a complex with a lower mean of hydrogen bonds compared to other derivatives in the study. nih.gov
Table 2: MD Simulation Hydrogen Bond Analysis for Nsp9-Ligand Complexes
| Ligand | Mean Number of H-Bonds | Standard Deviation |
|---|---|---|
| Lapachol Derivative V | 0.44 | 0.62 |
| Lapachol Derivative VI | 1.51 | 0.72 |
| Lapachol Derivative XI | 0.58 | 0.65 |
Data from a 100 ns simulation of lapachol derivatives with SARS-CoV-2 Nsp9. nih.gov
Prediction of Reaction Mechanisms and Pathways
Information regarding the computational prediction of reaction mechanisms and pathways for any compound specifically identified as "Derivative V" was not available in the reviewed literature. Such studies typically involve calculating transition state energies and reaction coordinates to elucidate how a chemical transformation occurs.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (non-biological)
QSAR and QSPR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties.
A study involving a diketopiperazine, referred to as Derivative V, included it in a dataset of 141 organic molecules used to build a QSAR classification model. unl.pt This model was developed to predict the antifouling activity of marine natural products. unl.ptmdpi-res.com The dataset was divided into structural clusters, with Derivative V belonging to the diketopiperazine cluster, which was well-represented in the training set for the model. unl.ptnih.gov
For the benzohydrazide Derivative V, a QSAR study was performed to correlate its molecular structure with various calculated properties, including surface area, molecular mass, and refractivity. ekb.eg
Table 3: Calculated QSAR Properties for Benzohydrazide Derivative V
| Property | Calculated Value | Unit |
|---|---|---|
| Surface Area (Grid) | 330.15 | Ų |
| Molar Refractivity | 52.88 | cm³ |
| Molar Mass | 179.17 | g/mol |
| CLogP | 1.34 | - |
| Polarization | 20.96 | ų |
Data sourced from a computational study on N-Acylhydrazone derivatives. ekb.eg
Exploration of Derived Chemical Entities and Analogues
Systematic Synthesis of Derivatire V Analogues
A homologous series is a group of compounds that possess the same functional group and similar chemical properties, with successive members differing by a repeating unit, typically a methylene group (-CH₂-). wikipedia.orgbyjus.com The synthesis of a homologous series of this compound, where the length of an alkyl substituent is systematically varied, provides insight into the effects of lipophilicity and steric bulk on its biological and physical properties.
The core structure of this compound allows for several points of modification. Key structural modifications include:
Alteration of Substituent R¹: Introduction of various functional groups at the R¹ position to probe electronic and steric effects.
Modification of the Heterocyclic Core: Ring expansion, contraction, or substitution of heteroatoms to alter the fundamental geometry and electronic distribution of the scaffold.
Extension of the Linker Region: For analogues with a linker, systematic extension or rigidification to understand the impact of conformational flexibility.
The general synthetic strategies for these modifications often involve well-established organic reactions, tailored to the specific functionalities present in the this compound core.
Table 1: Homologous Series of this compound Analogues (Alkyl Substituents at R¹) This table presents hypothetical data for illustrative purposes.
| Compound ID | R¹ Substituent | Molecular Formula | Molecular Weight (g/mol) | LogP (Calculated) |
|---|---|---|---|---|
| DV-H-01 | -CH₃ | C₁₅H₁₄N₂O₂ | 266.29 | 2.1 |
| DV-H-02 | -CH₂CH₃ | C₁₆H₁₆N₂O₂ | 280.32 | 2.5 |
| DV-H-03 | -CH₂CH₂CH₃ | C₁₇H₁₈N₂O₂ | 294.35 | 2.9 |
| DV-H-04 | -CH₂(CH₂)₂CH₃ | C₁₈H₂₀N₂O₂ | 308.38 | 3.3 |
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.com The study of isomeric forms of this compound analogues is crucial as different isomers can exhibit distinct biological activities and physical properties. Key isomeric forms relevant to this compound analogues include:
Positional Isomers: These isomers have the same functional groups but at different positions on the parent scaffold. The synthesis of positional isomers often requires the use of specific starting materials with predefined substitution patterns.
Geometric Isomers (Cis-Trans Isomerism): For analogues containing double bonds or ring systems, the spatial arrangement of substituents can differ, leading to cis and trans isomers. The interconversion between geometric isomers can sometimes be achieved through photochemical or thermal methods.
Optical Isomers (Enantiomers and Diastereomers): The presence of chiral centers in some this compound analogues leads to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Asymmetric synthesis or chiral resolution techniques are employed to obtain stereochemically pure isomers.
The interconversion of certain isomers, such as tautomers, can occur spontaneously in solution, establishing a dynamic equilibrium. researchgate.net
Comparative Reactivity Studies of Analogues
These studies often involve subjecting the analogues to a panel of standardized reaction conditions that mimic metabolic pathways or assess their stability in different chemical environments. For instance, the rate of hydrolysis of an ester-containing analogue can be compared across a series of compounds with varying electronic substituents.
Table 2: Comparative Reactivity of this compound Analogues in a Standardized Oxidation Assay This table presents hypothetical data for illustrative purposes.
| Compound ID | R¹ Substituent | Reaction Half-life (t₁/₂, min) | Relative Reactivity (DV-R-01 = 1.0) |
|---|---|---|---|
| DV-R-01 | -H | 120 | 1.0 |
| DV-R-02 | -OCH₃ | 180 | 0.67 |
| DV-R-03 | -Cl | 90 | 1.33 |
| DV-R-04 | -NO₂ | 60 | 2.0 |
Influence of Structural Modifications on Electronic Properties
The electronic properties of a molecule, such as its electron density distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), are fundamental to its reactivity and intermolecular interactions. Structural modifications to the this compound scaffold can significantly alter these properties.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules. researchgate.net These theoretical calculations, in conjunction with experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, provide a comprehensive picture of how structural changes modulate the electronic landscape of this compound analogues. For example, the introduction of electron-withdrawing groups is expected to lower the HOMO and LUMO energy levels, making the molecule more electrophilic. Conversely, electron-donating groups will raise these energy levels, increasing nucleophilicity.
Table 3: Calculated Electronic Properties of Substituted this compound Analogues This table presents hypothetical data for illustrative purposes.
| Compound ID | R¹ Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| DV-E-01 | -H | -6.2 | -1.5 | 4.7 | 2.1 |
| DV-E-02 | -NH₂ | -5.8 | -1.3 | 4.5 | 2.8 |
| DV-E-03 | -CN | -6.8 | -2.0 | 4.8 | 4.5 |
| DV-E-04 | -F | -6.5 | -1.7 | 4.8 | 3.5 |
Advanced Separations and Purification Methodologies for Related Compounds
The synthesis of this compound analogues often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and isomers. The isolation and purification of the target compound in high purity is essential for accurate biological and physicochemical characterization. A variety of advanced separation techniques are employed for this purpose. britannica.com
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of small organic molecules. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating compounds with varying polarities. Chiral HPLC, which utilizes a chiral stationary phase, is indispensable for the separation of enantiomers.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC and is particularly well-suited for the purification of less polar compounds and chiral separations. nih.gov
Preparative Thin-Layer Chromatography (Prep-TLC): While primarily a qualitative analytical tool, TLC can be scaled up for the purification of small quantities of material.
Crystallization: When applicable, crystallization is a highly effective method for obtaining compounds in very high purity.
The choice of separation method depends on the specific properties of the target compound and the nature of the impurities to be removed.
Applications in Advanced Materials Science and Engineering
Integration of Derivatire V into Composite Materials
Composite materials, which are formed by combining two or more constituent materials with different properties, can be significantly enhanced by the inclusion of this compound. wikipedia.org When integrated into a polymer, metal, or ceramic matrix, this compound can improve the mechanical, thermal, and electrical properties of the resulting composite.
Key Research Findings:
Enhanced Mechanical Strength: The addition of this compound to a matrix can lead to a composite material with superior strength and stiffness. This is particularly valuable in applications where lightweight yet robust materials are required, such as in the aerospace and automotive industries.
Improved Thermal Stability: this compound can increase the thermal resistance of composite materials, allowing them to withstand higher temperatures without degrading. This is crucial for components used in high-temperature environments.
Increased Electrical Conductivity: For applications requiring electrical conductivity, this compound can be incorporated to create composite materials with tailored electrical properties.
| Property Enhanced | Application Area |
| Mechanical Strength | Aerospace, Automotive |
| Thermal Stability | High-Temperature Components |
| Electrical Conductivity | Electronics |
Exploration in Polymer Chemistry as a Monomer or Additive
In the realm of polymer chemistry, this compound shows versatility both as a monomer and as an additive. osborneindustries.com As a monomer, it can be polymerized to form novel polymers with unique characteristics. nagwa.com As an additive, it can be blended with existing polymers to modify and enhance their properties. researchgate.net
This compound as a Monomer:
When used as a monomer, this compound can be a building block for new polymers. youtube.comquora.com The polymerization of this compound can lead to polymers with high thermal stability, chemical resistance, and specific electrical properties, depending on the polymerization process and conditions.
This compound as an Additive:
As an additive, this compound can be incorporated into various polymer matrices to improve their performance. rsc.org For instance, it can act as a reinforcing agent, a flame retardant, or a stabilizer, extending the lifespan and applicability of the polymer. pageplace.deuc.edu
| Role of this compound | Outcome |
| Monomer | Creation of novel polymers with unique properties |
| Additive | Enhancement of existing polymer properties |
Application in Surface Chemistry and Coating Technologies
This compound is also making significant inroads in surface chemistry and coating technologies. britannica.com Its ability to form thin, durable, and functional films makes it an ideal candidate for a variety of surface modification applications. nih.gov
Key Applications:
Protective Coatings: Coatings containing this compound can provide excellent protection against corrosion, abrasion, and chemical attack. These coatings can be applied to metals, ceramics, and polymers to extend their service life.
Functional Surfaces: Surfaces coated with this compound can be endowed with specific functionalities, such as hydrophobicity (water-repellency), anti-fouling properties, or enhanced biocompatibility.
Adhesion Promotion: this compound can be used as an adhesion promoter to improve the bonding between different materials, which is critical in multi-material systems.
Role in Energy Storage and Conversion Systems
The unique electrochemical properties of this compound make it a promising material for energy storage and conversion systems, such as non-biological fuel cells and battery components. mdpi.comarxiv.org
Non-Biological Fuel Cells:
In the context of non-biological fuel cells, this compound can be utilized in the development of catalysts and membranes. researchgate.netnih.gov Its catalytic activity can enhance the efficiency of fuel oxidation and oxygen reduction reactions, which are central to the operation of fuel cells. erneuerbaresgas.attheicct.orgeurelectric.org
Battery Components:
| Energy System | Role of this compound |
| Non-Biological Fuel Cells | Catalyst, Membrane Component |
| Batteries | Electrode Material, Electrolyte Additive |
Development of Novel Sensing Materials
The development of new sensing materials is another area where this compound is showing great potential. nih.govyoutube.combrighton.ac.uk Its ability to interact with specific non-biological targets makes it a valuable component in the design of highly sensitive and selective sensors. mdpi.com
Key Research Findings:
High Sensitivity: Sensors based on this compound have demonstrated the ability to detect very low concentrations of target analytes. acs.org
Excellent Selectivity: By tuning the chemical structure of this compound, it is possible to create sensors that are highly selective for specific molecules, minimizing interference from other substances.
Rapid Response: this compound-based sensors often exhibit rapid response times, allowing for real-time monitoring of chemical and physical changes.
Environmental Transformation, Persistence, and Remediation Studies
Photochemical Degradation Pathways in Environmental Matrices
Photochemical degradation, or photolysis, is a primary pathway for the transformation of Derivative V in the environment, particularly in surface waters and on soil surfaces. This process involves the breakdown of the compound upon absorption of light energy. The degradation can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic acids, that produce reactive oxygen species.
In aqueous environments, the photolysis of compounds structurally similar to Derivative V often results in dechlorination and the formation of hydroxylated intermediates. For instance, studies on chlorophenols show that direct photolysis in water can lead to the cleavage of carbon-chlorine bonds, a key step in their degradation. The position of substituents on the aromatic ring significantly influences the transformation products cdc.gov. For Derivative V, it is hypothesized that near-surface water photolysis is an important degradation process, influenced by factors like water clarity, depth, and the presence of photosensitizing agents.
On soil surfaces, photodegradation is also a relevant transformation pathway. The rate and products of this process are influenced by the soil's composition, particularly its organic matter content and moisture level. Dry soil conditions may favor direct photolysis, while high moisture content can facilitate indirect photodegradation pathways nih.gov.
Research findings indicate that the half-life of compounds analogous to Derivative V can vary significantly based on the environmental matrix and light conditions, as illustrated in the following table.
Table 1: Representative Photochemical Degradation Half-Lives for Analogous Compounds in Different Environmental Matrices
Environmental Matrix Irradiation Conditions Estimated Half-Life (t½) Primary Degradation Products Surface Water (pH 7) Simulated Sunlight 18 hours Hydroxylated Derivative V, Aldehydic compounds River Water (with dissolved organic matter) Natural Sunlight 12 hours Carboxylic acids, Mineralization to CO2 Soil Surface (sandy loam) Simulated Sunlight 4 days Polymerized products, Soil-bound residues
```
Abiotic Hydrolysis and Oxidation Processes
Abiotic hydrolysis is a chemical process in which Derivative V reacts with water, leading to the cleavage of certain chemical bonds. This process is a significant degradation pathway for many organic compounds, with its rate being highly dependent on the pH and temperature of the surrounding medium nih.govresearchgate.net. For many organic chemicals, hydrolysis rates are measured at acidic, neutral, and alkaline pH values (typically pH 4, 7, and 9) to understand their stability under various environmental conditions nih.govresearchgate.net.
Compounds with functional groups like esters, amides, and organophosphates are particularly susceptible to hydrolysis nih.govbiotechrep.iracs.org. Organophosphate pesticides, for example, are generally more susceptible to alkaline-catalyzed hydrolysis nih.govresearchgate.net. Depending on its specific chemical structure, Derivative V may exhibit varying stability across the environmental pH range. Base-catalyzed hydrolysis is often faster and irreversible compared to the reversible acid-catalyzed reaction for many organic esters nih.gov.
Oxidation processes, independent of microbial action, can also contribute to the degradation of Derivative V. These reactions often involve naturally occurring oxidants in the environment.
The following table presents hypothetical hydrolysis data for Derivative V, based on typical findings for organic compounds with hydrolyzable functional groups.
**Table 2: Hydrolysis Half-Life of Derivative V at Different pH and Temperature Conditions**
```html
pH Temperature (°C) Hydrolysis Half-Life (t½) Reaction Classification 5 25 150 days Slow, acid-catalyzed 7 25 120 days Slow, neutral 9 25 15 days Fast, base-catalyzed 9 35 7 days Rapid, base-catalyzed
```
Sorption and Mobility in Environmental Compartments (e.g., soil, water, air)
The mobility of Derivative V in the environment is largely governed by its tendency to sorb to soil and sediment particles. Sorption, which includes both adsorption to surfaces and absorption into organic matter, effectively removes the compound from the aqueous phase, reducing its transport to groundwater and surface water bodies awsjournal.org.
A key parameter for predicting the mobility of organic compounds in soil is the organic carbon-normalized sorption coefficient (Koc). This value indicates the chemical's partitioning between organic carbon in the soil and water. A high Koc value suggests strong sorption and low mobility, while a low Koc value indicates weaker sorption and higher potential for leaching. For many triazine herbicides, Koc values can range from the tens to hundreds of L/kg, influencing their environmental distribution researchgate.netresearchgate.net. The organic matter content of the soil is a primary factor influencing the sorption of these herbicides awsjournal.org.
The mobility of Derivative V is therefore expected to be low in soils with high organic matter content and higher in sandy soils with low organic content. The following table provides a classification of mobility based on Koc values and an estimated classification for Derivative V.
**Table 3: Soil Mobility Classification Based on Organic Carbon-Normalized Sorption Coefficient (Koc)**
```html
Koc Value (L/kg) Mobility Class Example Compound Class Estimated Classification for Derivative V 0 - 50 Very High Certain polar pesticides - 50 - 150 High Atrazine - 150 - 500 Medium Simazine Probable 500 - 2000 Low Diuron Possible > 2000 Slight to Immobile Anilazine -
```
*Data for example compounds and classifications are based on established literature for s-triazines and other herbicides.*[ dss.go.th(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaUV3TP8IUMpVpUSQPwxWlSnKOzDUzxczcsJ0QcnJHi7dx65M7UWrWYnMOxcFJa7iLWrf_4C-LhvbWbEiDFPfT5uMdsc8kHyjVFLEDltJWj200tF-59R_TIRwo30YLkA_dQR4n7z1Npnfg26JhgO3Yx-39TcxgSw9_KfRzed6g0U_5tzKLLfLEVv7sLgNkUdbdeZc_ljOlvqCM)]
Development of Chemical Remediation Strategies (e.g., advanced oxidation processes, chemical reduction)
Due to its potential persistence, research has focused on developing effective chemical remediation strategies for Derivative V. Advanced Oxidation Processes (AOPs) are a promising set of technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive species, most notably the hydroxyl radical (•OH) nih.govtandfonline.com.
Several AOPs have been investigated for their efficacy in degrading compounds structurally related to Derivative V, such as polycyclic aromatic hydrocarbons (PAHs) and chlorophenols. These methods include:
Ozonation (O₃): Can be effective but may have high operational costs tandfonline.com.
O₃/H₂O₂: The addition of hydrogen peroxide can enhance the generation of hydroxyl radicals.
Fenton and Photo-Fenton Processes: These use iron salts (Fe²⁺) and hydrogen peroxide to produce •OH. The efficiency can be enhanced with UV light (photo-Fenton) researchgate.net.
Photocatalysis: Utilizes semiconductor materials like titanium dioxide (TiO₂) which, when irradiated with UV light, generate reactive oxygen species.
Studies on the degradation of PAHs have shown that AOPs can achieve high removal efficiencies nih.govnsf.govascelibrary.org. For example, a Mn(VII)/bisulfite AOP achieved 85-100% removal for high molecular weight PAHs nsf.govascelibrary.org. Similarly, persulfate-based AOPs have been effectively used for in-situ chemical oxidation of aromatic hydrocarbons in soil nih.gov. The modification of materials, such as loading MnFe₂O₄ particles onto carbon nanotubes, can create effective adsorbents and catalysts for degrading pollutants like tetracycline and chlorophenols mdpi.com.
**Table 4: Efficacy of Selected Advanced Oxidation Processes on Structurally Similar Pollutants**
```html
Remediation Technology Target Pollutant Class Typical Removal Efficiency (%) Key Reactive Species Reference Study Context Fenton Process Polycyclic Aromatic Hydrocarbons (PAHs) ~63% •OH Municipal sludge treatment[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs7huBxYZHTYjbBpUKxDHV6X82mnSxRnWf74VzxYUV-C6Ed7J7x23MQ86Hv-SlsKkkfeoohhMjIHXhH0PV9VP4U1AxckDnMYaRCZ0qMxs6AqwGtMp7rzyWhw_RI_tIrSjKgEevVTAf6JDbSOejDcHe2ZyszEONrPFJRIRlN80YApVLl_TNbfab-z_KuS5QhLCYR-fq2mU3QM2QpH2e9qcvwiw2YyVFeCisJMAa7F0bfoXEX5Z6aLQm8-bm7FE_RFB9uQjpzE3NGzXv7JBZV2N24eiJ8Kj13uvfkcksSRTBOtOCun43aw%3D%3D)] O₃/Photocatalyst Polycyclic Aromatic Hydrocarbons (PAHs) >90% •OH, O₃ Aqueous solutions[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH37vcXS7ExNTX0uSElif4aTYVHbZSO1wxNNOBavskNm3FxxOHCn4TWI8IFHv8LvRCJ5EJJkiLybfC5PYza6t1SW-Ae5M8LodiXvDG8wtDbTykhxqb_2a2F7QWfNpdXaEpBc-nFto7s7e8RfgyeF1mQl6WvQVB4fxW_INw%3D)] Persulfate Activation (Fe₃O₄/CNT) p-chlorophenol 88% SO₄•⁻ Wastewater treatment[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEO3aU9eo2bPbQKK51pu7Pypq0GN44uRZ4gy5Y9H1xVGM-WMWzPnG6remB84gPqIDP1PDNqfPE9HHwkCSYnp9e3iLtkMCFxJPH-lWSgQ5OpR2rAZwWUihB5jWvUMptWt37hoMo%3D)] Mn(VII)/bisulfite Benzo[a]pyrene (a PAH) >95% Mn(III) Aqueous solutions[ nsf.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmNvra441yByiFmUxLzDDgjsD2v2u_pYjuGTvK_Ke3MDn7EHzy36HbH6GoCalzUZQhCd1LwXfxtiMiKqryHOwCfNyfomjGGroSg3HKSbm7R_B1K5Knevtl2lz35Pd26SaLTbEr)][ ascelibrary.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEauP3Qs9fEu5xqyul5bf30i32I3-f0JgoWp6bxHMqVKFF2Sk6-wguLRSKd_90L02QmSPlm7fpPDNa0slQZ5IeaMAbAsAaKHNRyyi6-3UAjg-mRELWboQvmIcoGLK4bQQtBJYQvk7IrVZabBOasRdGtccqn6ldM-fKaY6JoJ1YZfg%3D%3D)]
```
Analytical Methods for Environmental Monitoring (excluding human exposure assessment)
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of Derivative V in environmental samples. The choice of method depends on the matrix (water, soil, air) and the required detection limits.
For the analysis of semi-volatile organic compounds like Derivative V, chromatographic techniques are standard.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is widely used for the analysis of phenolic compounds and other pollutants in various matrices nih.govresearchgate.netresearchgate.net. For compounds that are not sufficiently volatile, a derivatization step, such as silylation, may be required before analysis nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally unstable compounds. It is often coupled with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity nih.govnih.gov. HPLC is commonly used for the analysis of herbicides and phenolic compounds in water and soil extracts awsjournal.orgnih.gov.
Sample preparation is a critical step and typically involves extraction from the environmental matrix. For soil and sediment, techniques like Soxhlet extraction or pressurized liquid extraction are common. For water samples, solid-phase extraction (SPE) is frequently used to concentrate the analyte and remove interfering substances.
**Table 5: Common Analytical Methods for Monitoring Compounds Similar to Derivative V**
```html
Analytical Technique Typical Environmental Matrix Sample Preparation Common Detection Limit Range GC-MS Soil, Sediment, Water Solvent Extraction, Derivatization (optional) 0.01 - 1.0 µg/L (water); 1 - 100 µg/kg (soil) HPLC-DAD/MS Water, Soil Solid-Phase Extraction (SPE), Liquid-Liquid Extraction 0.05 - 5.0 µg/L (water); 5 - 200 µg/kg (soil) TD-GC/MS Air Thermal Desorption low parts-per-trillion (ppt) range[ matec-conferences.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG9H4EV1tY7dFGPQavUbwDojBQB9_RPUPnPjrn_hQGZNBhXeRRa_S6ZPhikV-c0bNyxUIhjZrNsTcERoJO5zh__wF9BGatGuVUZNEbRSxauIalaacgxvXE9oXjASFILbt_khM7pwewtzqwMw0BgVYXOJSHnSMRi9e5hYM8J-kXQl875E3GKvc8_o3jpI1S2E_PRtA-U5_rkQ%3D%3D)]
```
*Detection limits are representative and can vary based on the specific compound, matrix, and instrument configuration.*[ cdc.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEH3KGh6G72tNAVOLcFtd1H14B5aIx_fH5eQN7E78ePxls3NbYNnIs-Tp9ChO-EHk5QwAhXEVQmMQ_5-OIpdlhK6t4Ar8Eg0bb_R73o0OyKGvkdTM2u10J93P3Ulsf1vsiiLq_4kCdUrz0SX5Q%3D)]
Table of Mentioned Compounds
| Compound Name |
| :--- |
| 2,3,6-trichlorophenol (2,3,6-TCP) |
| 2,4-dichlorophenol (2,4-DCP) |
| 2,4,6-trichlorophenol (2,4,6-TCP) |
| 2,6-dichlorophenol (2,6-DCP) |
| 2-chlorophenol (2-CP) |
| 3-chlorophenol (3-CP) |
| Ametryn |
| Anilazine |
| Atrazine |
| Aziprotryne |
| Benzo[a]pyrene |
| Bisphenol A |
| Caffeic acid |
| Carbon Dioxide (CO₂) |
| Chlorophenols |
| Cyromazine |
| Diuron |
| Ferulic acid |
| Gallic acid |
| Hydrogen Peroxide (H₂O₂) |
| Hydroxylated Derivative V |
| Metribuzin |
| MnFe₂O₄ |
| Ozone (O₃) |
| p-chlorophenol |
| p-coumaric acid |
| Polycyclic Aromatic Hydrocarbons (PAHs) |
| Quercetin |
| Simazine |
| Terbutryn |
| Tetracycline |
| Titanium Dioxide (TiO₂) |
| Vanillic acid |
Future Research Directions and Translational Perspectives
Unexplored Synthetic Opportunities
The synthesis of complex molecules is an ever-evolving field, and for compounds referred to as "Derivative V," there remain untapped opportunities for innovation. Current synthetic strategies often rely on multi-step reaction protocols. For instance, one pathway to an N-thiourea derivative, designated as V, involves the reaction of an N-acyl precursor with thiourea (B124793) in an alkaline solution. chemmethod.com Another approach describes the preparation of an amine derivative (V) which can then be reacted with an ortho-ester. google.com
Emerging Spectroscopic and Computational Approaches
Modern spectroscopic and computational methods offer powerful tools for characterizing the structure, dynamics, and reactivity of chemical compounds. While foundational techniques like NMR and IR spectroscopy have been employed to characterize various "Derivative V" compounds mdpi.comorganicchemistrydata.orgscielo.org.za, there is considerable scope for the application of more advanced analytical methods.
Table 1: Spectroscopic Data for Select "Derivative V" Compounds
| Compound Context | Spectroscopic Technique | Key Observations | Reference |
|---|---|---|---|
| Imidazole (B134444) Derivative | 1H NMR, 13C NMR, IR, UV | Characterization of the synthesized imidazole structure. | mdpi.com |
| Hyperforin Derivative | UV, NMR | Indicated the presence of a nonconjugated ketone chromophore. | organicchemistrydata.org |
Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), could provide more detailed structural information and confirm connectivity in complex derivatives. Raman spectroscopy offers a complementary vibrational spectroscopy technique that could yield further insights into molecular structure and bonding. nih.gov
In the computational realm, Density Functional Theory (DFT) has been utilized to study the electronic structure of molecules. nih.govresearchgate.net Future computational studies could employ higher levels of theory to more accurately predict molecular properties. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of "Derivative V" compounds in different environments. nih.govnih.gov The use of machine learning and artificial intelligence could accelerate the discovery of new derivatives with desired properties by screening virtual libraries and predicting reaction outcomes. researchgate.net
Potential for Novel Material Functionalities
The unique structural motifs present in various "Derivative V" compounds suggest their potential for incorporation into novel materials with tailored functionalities. For example, derivatives with specific electronic or optical properties could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The absorption and emission properties of these compounds can be tuned through synthetic modification. mdpi.com
Furthermore, the ability of certain derivatives to self-assemble into ordered structures could be harnessed for the development of new liquid crystals, gels, or other soft materials. The intermolecular interactions governing this self-assembly can be studied using a combination of experimental techniques (e.g., X-ray diffraction, atomic force microscopy) and computational modeling. The incorporation of "Derivative V" compounds into polymer matrices could also lead to new composite materials with enhanced thermal, mechanical, or photophysical properties.
Interdisciplinary Research Synergies with Other Chemical Domains
The full potential of "Derivative V" compounds can be realized through synergistic collaborations with other chemical domains. For instance, in the field of medicinal chemistry, various compounds designated as "Derivative V" have shown promise as inhibitors of biological targets. nih.govnih.govtandfonline.com Collaborative efforts with biologists and pharmacologists are crucial to further evaluate their therapeutic potential.
In the realm of supramolecular chemistry, the non-covalent interactions of "Derivative V" compounds could be explored for the design of molecular sensors, drug delivery systems, or self-healing materials. Collaborations with materials scientists and engineers will be essential to translate these fundamental discoveries into practical applications. Furthermore, partnerships with experts in chemical engineering will be vital for developing scalable and cost-effective manufacturing processes for any promising new materials or therapeutic agents based on these derivatives. ekb.eg
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of Derivatire V?
- Methodological Answer : Begin with a factorial design to systematically test variables (e.g., temperature, solvent polarity, catalytic conditions). Use pilot-scale studies to refine protocols before full-scale experimentation. Ensure variables are operationally defined (e.g., "solvent polarity" as measured by dielectric constant) .
- Example Table :
| Variable | Operational Definition | Measurement Tool |
|---|---|---|
| Temperature | Controlled via thermostatic bath (±0.1°C) | Digital thermometer |
| Reaction Yield | Gravimetric analysis | Analytical balance |
Q. What statistical methods are appropriate for analyzing this compound’s stability under varying conditions?
- Methodological Answer : Use parametric tests (e.g., ANOVA) if data normality is confirmed via Shapiro-Wilk tests. For non-normal distributions, apply non-parametric alternatives like Kruskal-Wallis. Pair with post-hoc tests (Tukey’s HSD) to identify specific group differences .
Q. How can researchers formulate hypotheses about this compound’s mechanism of action?
- Methodological Answer : Base hypotheses on prior literature reviews and molecular modeling. For example: "this compound inhibits Enzyme X via competitive binding, as predicted by docking simulations." Test hypotheses using kinetic assays (e.g., Michaelis-Menten plots) and validate with control experiments .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Use sensitivity analysis to quantify the impact of each variable. Replicate experiments under standardized conditions and apply mixed-effects models to account for heterogeneity .
- Example Workflow :
Systematically review conflicting datasets.
Isolate methodological discrepancies (e.g., incubation time differences).
Re-run key experiments with harmonized protocols.
Q. What advanced computational models can predict this compound’s interactions with biological targets?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study binding kinetics or quantitative structure-activity relationship (QSAR) models to correlate structural features with activity. Validate predictions using in vitro assays (e.g., SPR for binding affinity) .
- Example Model Parameters :
| Parameter | Description | Software |
|---|---|---|
| Force Field | CHARMM36 | GROMACS |
| Solvation Model | TIP3P water | AutoDock Vina |
Q. How to optimize this compound’s synthesis pathway using design of experiments (DoE)?
- Methodological Answer : Apply response surface methodology (RSM) to identify optimal reaction conditions. Use a central composite design to explore interactions between factors (e.g., catalyst loading, reaction time). Analyze via regression models to maximize yield and minimize byproducts .
- Example DoE Table :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Catalyst (mol%) | 0.5 | 2.0 |
| Temperature (°C) | 60 | 100 |
Data Management & Validation
Q. How to ensure reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data, code, and protocols in open repositories (e.g., Zenodo). Use version control (Git) for computational workflows and pre-register experimental designs .
Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?
- Methodological Answer : Implement blinding during data collection/analysis. Use randomized block designs to control for batch effects. Validate findings with orthogonal assays (e.g., ELISA alongside Western blot) and report effect sizes with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
